molecular formula C8H9N3O2S B6612719 2-methyl-1H-1,3-benzodiazole-5-sulfonamide CAS No. 57476-34-3

2-methyl-1H-1,3-benzodiazole-5-sulfonamide

Cat. No.: B6612719
CAS No.: 57476-34-3
M. Wt: 211.24 g/mol
InChI Key: RCMNETJGBWEEEK-UHFFFAOYSA-N
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Description

2-Methyl-1H-1,3-benzodiazole-5-sulfonamide is a chemical compound that has garnered significant interest in scientific research due to its diverse range of applications. This compound is characterized by its molecular formula C8H9N3O2S and a molecular weight of 211.24 g/mol . It is a member of the benzimidazole family, which is known for its wide range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1H-1,3-benzodiazole-5-sulfonamide typically involves the reaction of 2-methyl-1H-benzimidazole with sulfonamide derivatives under controlled conditions. One common method involves the use of sulfonyl chlorides in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and can significantly increase the efficiency and yield of the compound. The use of automated systems also minimizes human error and ensures consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1H-1,3-benzodiazole-5-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-1H-1,3-benzodiazole-5-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-1H-1,3-benzodiazole-5-sulfonamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The compound’s ability to interact with DNA and proteins also plays a crucial role in its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1H-1,3-benzodiazole-5-sulfonamide is unique due to the presence of both the methyl and sulfonamide groups. This combination enhances its biological activity and makes it a versatile compound for various applications. Its unique structure allows it to interact with multiple molecular targets, making it a valuable compound in scientific research .

Properties

IUPAC Name

2-methyl-3H-benzimidazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2S/c1-5-10-7-3-2-6(14(9,12)13)4-8(7)11-5/h2-4H,1H3,(H,10,11)(H2,9,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCMNETJGBWEEEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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